molecular formula C13H11Cl2NOS B6536893 3,4-dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide CAS No. 1058259-26-9

3,4-dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B6536893
CAS No.: 1058259-26-9
M. Wt: 300.2 g/mol
InChI Key: NTGKWNDYJGUEIO-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide is a benzamide derivative characterized by a 3,4-dichlorinated aromatic ring and a thiophene-containing ethylamine substituent.

Properties

IUPAC Name

3,4-dichloro-N-(2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NOS/c14-11-2-1-10(7-12(11)15)13(17)16-5-3-9-4-6-18-8-9/h1-2,4,6-8H,3,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGKWNDYJGUEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCC2=CSC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide typically involves the following steps:

    Preparation of 3,4-dichlorobenzoyl chloride: This can be achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Formation of the amide bond: The 3,4-dichlorobenzoyl chloride is then reacted with 2-(thiophen-3-yl)ethylamine in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles.

    Oxidation and reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Amide bond hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be used.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Hydrolysis: 3,4-dichlorobenzoic acid and 2-(thiophen-3-yl)ethylamine.

Scientific Research Applications

3,4-dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The thiophene moiety makes it a candidate for use in organic semiconductors and conductive polymers.

    Biological Studies: It is used in studies to understand the interaction of thiophene-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound could inhibit key enzymes or block receptor sites, thereby modulating biological pathways related to inflammation or cell growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

Below is a comparative analysis of key benzamide derivatives:

Compound Substituents Pharmacological Activity Regulatory Status
3,4-Dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide Thiophen-3-yl ethyl group Unknown; potential non-opioid CNS activity Not listed in controlled substance schedules
U-47700 (3,4-dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide) Cyclohexyl-dimethylamino group μ-opioid receptor agonist; high abuse potential Controlled substance in multiple jurisdictions
AH-7921 (3,4-dichloro-N-[(1-dimethylamino)cyclohexylmethyl]benzamide) Cyclohexylmethyl-dimethylamino group Opioid agonist; associated with toxicity and fatalities Listed in drug control laws
3,4-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide (CAS 24911-40-8) Dimethylpropynyl group Pesticide/agricultural use (inferred) Not controlled
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) Trihydroxy and hydroxyphenethyl groups Potent antioxidant activity Research compound

Key Observations:

  • Substituent Impact: The thiophen-3-yl ethyl group distinguishes the target compound from opioid agonists (e.g., U-47700, AH-7921), which rely on cyclohexylamine moieties for μ-opioid receptor binding. Thiophene’s aromaticity may favor interactions with non-opioid targets, such as serotonin or dopamine receptors .

Biological Activity

3,4-Dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H11Cl2N2OS, with a molecular weight of 300.2 g/mol. The compound features a dichlorobenzamide structure with a thiophene substituent, which contributes to its biological activity. Key chemical properties are summarized in the table below:

PropertyValue
Molecular Weight300.2 g/mol
Molecular FormulaC13H11Cl2N2OS
LogP3.8634
LogD3.8633
Polar Surface Area25.51 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Antiparasitic Activity

Research has indicated that compounds similar to this compound exhibit significant antiparasitic properties. For instance, analogues have shown effectiveness against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One study reported that a related compound demonstrated an in vitro EC50 of 0.001 μM and was able to cure infected mice when administered at a dose of 50 mg/kg for four days .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies focusing on benzamide derivatives have revealed that certain structural modifications can enhance their activity against various cancer cell lines. For example, benzamides with thiophene rings have shown promise as RET kinase inhibitors, which are crucial for cancer cell proliferation .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The presence of the thiophene moiety enhances its binding affinity to enzymes and receptors involved in disease pathways. This compound may inhibit enzyme activities or modulate receptor functions, leading to its observed biological effects.

Case Studies

  • Antiparasitic Efficacy : In a study evaluating several benzamide derivatives for antiparasitic activity, compounds structurally related to this compound were tested against Trypanosoma brucei. Results indicated that these compounds had favorable pharmacokinetic profiles and significant efficacy in vivo .
  • Cancer Research : A series of experiments assessed the cytotoxic effects of benzamide derivatives on various cancer cell lines. Compounds similar to the target compound exhibited moderate to high potency in inhibiting cell proliferation driven by RET mutations .

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